molecular formula C20H19N5O2S B14969464 2-(4-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

2-(4-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

Cat. No.: B14969464
M. Wt: 393.5 g/mol
InChI Key: HVYHTQZCQSMFDJ-UHFFFAOYSA-N
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Description

2-(4-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide typically involves multiple steps, starting with the preparation of the triazolothiadiazole core. This core is synthesized through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening of reaction conditions to identify the most efficient catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains .

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit shikimate dehydrogenase, an enzyme crucial for the biosynthesis of chorismate, a precursor for aromatic amino acids in bacteria. This inhibition disrupts bacterial growth and replication, making it a potential candidate for antimicrobial therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide apart is its specific combination of functional groups, which confer unique chemical properties and biological activities. Its ability to inhibit shikimate dehydrogenase with high specificity makes it a promising candidate for further development in antimicrobial research .

Properties

Molecular Formula

C20H19N5O2S

Molecular Weight

393.5 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C20H19N5O2S/c1-13-3-9-17(10-4-13)27-12-18(26)21-11-15-5-7-16(8-6-15)19-24-25-14(2)22-23-20(25)28-19/h3-10H,11-12H2,1-2H3,(H,21,26)

InChI Key

HVYHTQZCQSMFDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C

Origin of Product

United States

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